molecular formula C7H4BrN B1265711 3-Bromobenzonitrile CAS No. 6952-59-6

3-Bromobenzonitrile

Cat. No. B1265711
CAS RN: 6952-59-6
M. Wt: 182.02 g/mol
InChI Key: STXAVEHFKAXGOX-UHFFFAOYSA-N
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Description

3-Bromobenzonitrile is a white to light yellow or beige crystalline mass . It is involved in the Suzuki reaction under solvent-free conditions .


Synthesis Analysis

The synthesis of 3-Bromobenzonitrile involves the Suzuki cross-coupling reaction with bis(pinacolato)diboron . A green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent has been reported .


Molecular Structure Analysis

The molecular formula of 3-Bromobenzonitrile is C7H4BrN, and its molecular weight is 182.02 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

3-Bromobenzonitrile undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron . It is also involved in the Suzuki reaction under solvent-free conditions .


Physical And Chemical Properties Analysis

3-Bromobenzonitrile is a solid at 20°C . It has a boiling point of 225°C and a melting point of 38-40°C . It is insoluble in water but soluble in methanol .

Scientific Research Applications

Organic Synthesis

3-Bromobenzonitrile is a versatile compound in organic synthesis. It serves as a building block for various organic molecules due to its reactive bromine atom and nitrile group. It’s commonly used in cross-coupling reactions like the Suzuki reaction , which forms carbon-carbon bonds essential for constructing complex organic compounds.

Safety And Hazards

3-Bromobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

3-bromobenzonitrile
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InChI

InChI=1S/C7H4BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

STXAVEHFKAXGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
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DSSTOX Substance ID

DTXSID00219771
Record name Benzonitrile, m-bromo-
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Molecular Weight

182.02 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 3-Bromobenzonitrile
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Vapor Pressure

0.02 [mmHg]
Record name 3-Bromobenzonitrile
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Product Name

3-Bromobenzonitrile

CAS RN

6952-59-6
Record name 3-Bromobenzonitrile
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Record name Benzonitrile, m-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does 3-Bromobenzonitrile play in the synthesis of silver(I) complexes, and what is the antibacterial significance of this complex?

A1: In the study, 3-Bromobenzonitrile (also referred to as 4-amino-3-bromobenzonitrile in its ligand form) acts as a ligand (L3) to form a silver(I) complex, specifically []. This complex is formed through the coordination of the nitrogen atom in the cyano group of 3-Bromobenzonitrile with the silver ion (Ag+).

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